molecular formula C16H16N2O2 B11712785 2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide

2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide

Cat. No.: B11712785
M. Wt: 268.31 g/mol
InChI Key: SJNMOPWIYRPCQU-BOPFTXTBSA-N
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Description

2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to an aromatic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(2-methylphenoxy)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently converted to the desired hydrazide product.

  • Step 1: Formation of 2-(2-methylphenoxy)acetohydrazide

      Reagents: 2-methylphenol, chloroacetic acid, hydrazine hydrate

      Conditions: Reflux in ethanol

      :

      Reaction: 2-methylphenol+chloroacetic acid2-(2-methylphenoxy)acetic acid\text{2-methylphenol} + \text{chloroacetic acid} \rightarrow \text{2-(2-methylphenoxy)acetic acid} 2-methylphenol+chloroacetic acid→2-(2-methylphenoxy)acetic acid

      2-(2-methylphenoxy)acetic acid+hydrazine hydrate2-(2-methylphenoxy)acetohydrazide\text{2-(2-methylphenoxy)acetic acid} + \text{hydrazine hydrate} \rightarrow \text{2-(2-methylphenoxy)acetohydrazide} 2-(2-methylphenoxy)acetic acid+hydrazine hydrate→2-(2-methylphenoxy)acetohydrazide

  • Step 2: Formation of 2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide

      Reagents: 2-(2-methylphenoxy)acetohydrazide, benzaldehyde

      Conditions: Acidic or basic medium, room temperature

      :

      Reaction: 2-(2-methylphenoxy)acetohydrazide+benzaldehyde2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide\text{2-(2-methylphenoxy)acetohydrazide} + \text{benzaldehyde} \rightarrow \text{2-(2-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide} 2-(2-methylphenoxy)acetohydrazide+benzaldehyde→2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the synthesis of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)acetohydrazide
  • 2-(4-bromo-2-methylphenoxy)acetohydrazide
  • 2-(2-methylphenoxy)acetic acid

Uniqueness

2-(2-methylphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both phenoxy and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to form Schiff bases and undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C16H16N2O2/c1-13-7-5-6-10-15(13)20-12-16(19)18-17-11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,18,19)/b17-11-

InChI Key

SJNMOPWIYRPCQU-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C\C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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